molecular formula C17H15FN2O5S2 B15109475 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B15109475
M. Wt: 410.4 g/mol
InChI Key: FQPGVTKTAGSZJE-ZROIWOOFSA-N
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Description

This compound features a 1,3-thiazolidin-2,4-dione core modified with a (5Z)-5-(3-fluorobenzylidene) substituent, a propanamide linker, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The sulfone group (1,1-dioxido) enhances solubility compared to non-oxidized sulfur analogs, while the Z-configuration of the benzylidene group optimizes steric and electronic interactions with biological targets.

Properties

Molecular Formula

C17H15FN2O5S2

Molecular Weight

410.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H15FN2O5S2/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(23)26-14)6-4-15(21)19-13-5-7-27(24,25)10-13/h1-3,5,7-9,13H,4,6,10H2,(H,19,21)/b14-9-

InChI Key

FQPGVTKTAGSZJE-ZROIWOOFSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of thiazolidinone derivatives with propanamide linkers. Key structural variations among analogs include:

  • Benzylidene substituents (e.g., halogen, methyl, or heteroaromatic groups).
  • Thiazolidinone ring modifications (e.g., 2-thioxo vs. 2,4-dioxo).
  • Propanamide substituents (e.g., aryl, sulfamoyl, or hydroxyl groups).

Structural and Functional Differences

Table 1: Comparative Analysis of Key Analogs
Compound Name Benzylidene Substituent Thiazolidinone Modification Propanamide Substituent Notable Properties/Activities
Target Compound 3-Fluorophenyl 2,4-Dioxo 1,1-Dioxido-dihydrothiophen-3-yl Enhanced solubility, potential antitumor
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(thiazol-2-yl)propanamide 4-Chlorophenyl 4-Oxo-2-thioxo Thiazol-2-yl Selective leukemia cell inhibition
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylphenyl 4-Oxo-2-thioxo 3-Hydroxyphenyl Increased lipophilicity, uncharacterized activity
3-[(5Z)-2,4-Dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[4-(thiazol-2-ylsulfamoyl)phenyl]propanamide Thiophen-2-yl 2,4-Dioxo 4-(Thiazol-2-ylsulfamoyl)phenyl Potential sulfonamide enzyme inhibition

Key Research Findings

Electron-Withdrawing Substituents: The 3-fluorobenzylidene group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in halogenated isoniazid derivatives with 3-fluoro or chloro groups, which showed selective antitumor effects against non-small cell lung cancer .

Thiazolidinone Modifications: The 2,4-dioxo configuration in the target compound improves metabolic stability compared to 2-thioxo analogs, which are prone to oxidation .

Solubility and Bioavailability : The sulfone group in the dihydrothiophen moiety increases solubility, contrasting with thiol-containing analogs (e.g., ) that exhibit lower aqueous solubility.

Stereoelectronic Effects : NMR studies on similar compounds (e.g., ) indicate that substituent position (meta vs. para) significantly alters chemical shifts in regions critical for binding, suggesting that the 3-fluoro group in the target compound optimizes electronic interactions.

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